molecular formula C27H30O17 B1246917 6-hydroxyluteolin 7-O-laminaribioside

6-hydroxyluteolin 7-O-laminaribioside

Cat. No.: B1246917
M. Wt: 626.5 g/mol
InChI Key: YNOSNIYDHUBEBU-HGKFCXGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxyluteolin 7-O-laminaribioside is a bioactive flavonoid glycoconjugate of significant interest in natural product and phytochemical research. This compound has been identified in plants such as Dryopteris species, where it contributes to the plant's defensive properties . Its primary research value lies in its demonstrated antimicrobial activity, particularly against Gram-positive pathogens like Staphylococcus aureus and Streptococcus mutans . This makes it a valuable standard for studies aiming to discover or characterize new Gram-selective antibacterial agents from natural sources. The compound is a diglucoside derivative of the 6-hydroxyluteolin aglycone. Structural characterization of such flavonoid glycoconjugates is typically achieved through advanced analytical techniques, including high-resolution liquid chromatography coupled with tandem mass spectrometry (LC-QTOF-MS/MS) . In MS/MS analysis, this compound exhibits characteristic fragmentation patterns, producing fragment ions that help confirm the identity of the aglycone and the laminaribioside sugar moiety . Researchers utilize this compound as a reference standard for the accurate identification and quantification of flavonoids in complex plant extracts . Key Research Applications: • Antimicrobial and antibacterial research, especially against Gram-positive bacteria . • Natural products chemistry for the identification and characterization of flavonoids in plant material . • Analytical method development, serving as a high-quality standard for LC-MS and MS/MS studies . Disclaimer: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human consumption.

Properties

Molecular Formula

C27H30O17

Molecular Weight

626.5 g/mol

IUPAC Name

7-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,6-dihydroxychromen-4-one

InChI

InChI=1S/C27H30O17/c28-6-15-19(34)22(37)23(38)26(42-15)44-25-20(35)16(7-29)43-27(24(25)39)41-14-5-13-17(21(36)18(14)33)11(32)4-12(40-13)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-20,22-31,33-39H,6-7H2/t15-,16-,19-,20-,22+,23-,24-,25+,26+,27-/m1/s1

InChI Key

YNOSNIYDHUBEBU-HGKFCXGKSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O

Origin of Product

United States

Scientific Research Applications

Antioxidant Activity

6-Hydroxyluteolin 7-O-laminaribioside exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. Studies have shown that flavonoids, including this compound, can scavenge free radicals and enhance the body's antioxidant defense mechanisms .

Antimicrobial Activity

This compound has demonstrated antimicrobial effects against various pathogens. Research indicates that it can inhibit the growth of bacteria such as Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii. The antibacterial activity is attributed to the phenolic structure of the compound, which disrupts microbial cell membranes and inhibits essential metabolic processes .

Anti-inflammatory Effects

In vitro studies suggest that this compound can downregulate pro-inflammatory cytokines and inhibit pathways involved in inflammation, such as NF-kappaB signaling. This property makes it a candidate for treating inflammatory diseases .

Cancer Therapy

Due to its ability to induce apoptosis and inhibit tumor growth in vitro and in vivo, this compound is being investigated for its chemopreventive properties. It shows promise in sensitizing tumor cells to conventional chemotherapy agents .

Treatment of Infections

The antimicrobial properties make it a potential adjunct therapy for treating infections caused by resistant bacterial strains. Its synergistic effects with antibiotics could enhance treatment efficacy against multidrug-resistant pathogens .

Anti-inflammatory Disorders

Given its anti-inflammatory effects, this compound may be beneficial in managing conditions like arthritis and other inflammatory diseases. Ongoing research aims to clarify its role in clinical settings for these disorders .

Case Studies and Research Findings

StudyFindings
Lopez-Lazaro et al., 2009Identified broad pharmacological activities including antioxidant and anticancer properties of luteolin derivatives .
Slighoua et al., 2022Demonstrated synergistic antibacterial effects when combined with gentamicin against resistant bacteria strains .
Es-Safi et al., 2011Isolated this compound from plant extracts and evaluated its biological activity against M. tuberculosis .

Q & A

Q. What analytical techniques are commonly used to identify 6-hydroxyluteolin 7-O-laminaribioside in plant extracts?

  • Methodological Answer : Identification typically involves hyphenated techniques such as UPLC-DAD (for UV spectral matching at 320 nm) and LC-ESI-QTOF-MS (for accurate mass determination of the [M+H]⁺ or [M+Na]⁺ ions). For example, LC-QTOF-MS can resolve retention times (~10–15 min) and fragmentation patterns (e.g., loss of laminaribiose moieties) to distinguish it from isomers . NMR (1D/2D) is critical for confirming glycosylation positions (e.g., 7-O-linkage) and sugar configurations .

Q. How is the structure of this compound confirmed?

  • Methodological Answer : Structural confirmation requires HR-MALDI-MS (for exact mass, e.g., m/z 626.52) and NMR spectroscopy . Key NMR signals include aromatic protons (δ 6.99 ppm for H-8) and anomeric protons (δ 5.06 ppm for laminaribiose H-1’’), with NOESY correlations confirming the 7-O-glycosidic bond . 2D-NMR experiments (COSY, HMBC) map the aglycone-sugar connectivity .

Q. What physicochemical properties are critical for isolating this compound?

  • Methodological Answer : Key properties include a molecular weight of 626.52 g/mol , high hydrophilicity (LogP ~1.44), and hydrogen-bonding capacity (17 H-bond donors, 11 acceptors). These influence solvent extraction (e.g., methanol/water gradients) and chromatographic retention in reversed-phase HPLC .

Advanced Research Questions

Q. How does LC-ESI-QTOF-MS differentiate this compound from structurally similar flavonoid glycosides?

  • Methodological Answer : Differentiation relies on diagnostic fragmentation patterns . For example, laminaribioside-specific cleavages (e.g., Y₀⁺/Y₁⁺ ions) and sodiated adducts ([M+Na]⁺) reveal the 1→3 glucosyl linkage. Low-energy CID in positive ion mode highlights rearrangements (e.g., proton migration to sugar residues), distinguishing it from 1→2 or 1→6 diglucosides .

Q. What challenges arise in elucidating glycosidic linkages using mass spectrometry?

  • Methodological Answer : Ambiguities arise from proton-driven rearrangements during CID, which can mask internal sugar residues. For 7-O-laminaribioside, fragmentation of sodiated ions (e.g., [M+Na]⁺) enhances detection of 1→3 glycosidic bonds, while MSⁿ or ion mobility-MS improves resolution of isomeric diglycosides .

Q. How do transcriptomic and metabolomic approaches elucidate the biosynthetic regulation of this compound under stress?

  • Methodological Answer : Co-expression networks (e.g., WGCNA) link hub genes like EuSHT to flavonoid biosynthesis under salt stress. LC-MS-based metabolomics quantifies stress-induced accumulation (e.g., 2.5-fold increase), while RNA-seq identifies upregulated cytochrome P450s (e.g., CYP93G1) responsible for 6-hydroxylation .

Q. What evolutionary significance does 6-hydroxyluteolin hold in plant species?

  • Methodological Answer : Phylogenetic studies in Eriocaulaceae suggest 6-hydroxylation is a primitive trait superseded in advanced taxa. For example, Syngonanthus retains 6-hydroxyluteolin in primitive sections (Carpocephalus), while advanced sections (Eulepis) lack it, indicating evolutionary loss of 6-oxygenation pathways .

Q. How does the antioxidative activity of this compound compare to related flavonoids?

  • Methodological Answer : In vitro assays (e.g., DPPH, FRAP) show stronger radical scavenging (IC₅₀ ~15 µM) compared to luteolin glycosides (IC₅₀ ~25 µM). The 6-hydroxyl group enhances electron donation, while laminaribiose improves solubility, increasing bioavailability in cell-based models .

Q. What methodological considerations are critical for quantifying this compound in biological matrices?

  • Methodological Answer : Hydrolysis (e.g., 2N HCl, 90°C, 2h) releases the aglycone for quantification via LC-MS. Validated HPLC methods (e.g., C18 columns, 0.1% formic acid gradients) achieve LOQs of 0.1 ng/mL in plasma, essential for pharmacokinetic studies .

Q. What strategies enhance the oral bioavailability of this compound?

  • Methodological Answer : Pharmacokinetic studies in rats suggest nanocarrier encapsulation (e.g., liposomes) increases bioavailability from <5% (free compound) to >20% by bypassing first-pass metabolism. Co-administration with absorption enhancers (e.g., piperine) further improves intestinal uptake .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-hydroxyluteolin 7-O-laminaribioside
Reactant of Route 2
6-hydroxyluteolin 7-O-laminaribioside

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